(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide

Catalog No.
S13610452
CAS No.
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamid...

Product Name

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide

IUPAC Name

(2R,3R)-2-amino-3-methyl-N-propan-2-ylpentanamide

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-5-7(4)8(10)9(12)11-6(2)3/h6-8H,5,10H2,1-4H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

VCUPSOZUSVGUIK-HTQZYQBOSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C)N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)NC(C)C)N

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide is a chiral amine compound that belongs to the class of amino acids and their derivatives. This compound features a branched aliphatic chain with an isopropyl group and a methyl group attached to a pentanamide backbone. The presence of the amino group at the second carbon position and the specific stereochemistry (2R,3R) contributes to its unique properties and potential biological activities.

, including:

  • Oxidation: Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide, which can lead to modifications of the amine or carbon chain.
  • Reduction: The nitro groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The functional groups on the compound can participate in substitution reactions, allowing for the introduction of different substituents.

These reactions are crucial for modifying the compound for various applications in research and industry.

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide exhibits significant biological activities, particularly in pharmacology. It has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets, influencing pathways such as protein synthesis. The compound's structure allows it to bind selectively to specific receptors or enzymes, which may lead to desired pharmacological effects.

The synthesis of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as isopropylamine and 3-methylpentanoic acid.
  • Formation of Intermediates: Initial reactions may involve the formation of amides or esters through condensation reactions.
  • Chiral Resolution: Given the chiral nature of the compound, methods such as chiral chromatography may be employed to isolate the desired enantiomer.
  • Final Product Isolation: The final product is purified using techniques like recrystallization or chromatography.

These methods ensure high yields and purity of the desired compound.

(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide has various applications, including:

  • Pharmaceutical Development: It serves as a building block in the synthesis of biologically active compounds and drugs.
  • Research: Used in studies exploring enzyme inhibition and receptor interactions.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis pathways for more complex molecules.

The versatility of this compound makes it valuable in both academic and industrial settings.

Interaction studies have shown that (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide can bind effectively to certain biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic effects. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and kinetics.

Several compounds share structural similarities with (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(2S,3S)-2-Amino-N-(4-nitrophenyl)pentanamideContains a nitrophenyl groupPotential applications in gene targeting
(2S,3R)-2-Amino-N-isobutyl-3-methylpentanamideIsobutyl group instead of isopropylDifferent steric hindrance affecting biological activity
(2R,3S)-2-Amino-N-propyl-3-methylpentanamidePropyl group instead of isopropylVariations in pharmacokinetics due to chain length

These compounds highlight the uniqueness of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide in terms of its specific structure and potential applications in drug design and development. Each compound's unique features contribute to its distinct biological activities and interactions within biochemical pathways.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

172.157563266 g/mol

Monoisotopic Mass

172.157563266 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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